Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective and allows for the production of a wide range of products, avoiding the complex sequence of multistage syntheses.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of specific reagents that are difficult to source, which can reduce the practical value of the proposed methods . the development of new methods that allow for the synthesis of the target products in one synthetic stage with high yields is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . These reagents facilitate the direct functionalization of the imidazo[1,2-a]pyridine scaffold, making it a versatile compound for various chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate has a broad spectrum of biological activity and can be used as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . It has also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In medicine, derivatives of this compound are widely used, including zolpidem, which is used to treat short-term insomnia and some disorders of brain function .
Mechanism of Action
The mechanism of action of ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate involves the blocking of γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This blocking action results in a hypnotic effect, making it useful for treating insomnia and other brain function disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share similar structural properties and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its versatility in undergoing various chemical reactions and its broad spectrum of biological activity . This makes it a valuable compound for both scientific research and pharmaceutical applications.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-7-13-11-5-4-9(2)8-14(10)11/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
LTJITDUOSCFRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=C(C=C2)C |
Origin of Product |
United States |
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